molecular formula C8H6BrNS B1194084 4-Bromobenzylisothiocyanate CAS No. 2076-56-4

4-Bromobenzylisothiocyanate

Cat. No. B1194084
CAS RN: 2076-56-4
M. Wt: 228.11 g/mol
InChI Key: LJLVCPAZYKYXCH-UHFFFAOYSA-N
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Description

Bromobenzyl compounds, including 4-Bromobenzylisothiocyanate, are of significant interest in organic chemistry due to their diverse chemical properties and applications in synthesis, pharmaceuticals, and material science. These compounds serve as key intermediates in the synthesis of various complex molecules.

Synthesis Analysis

The synthesis of bromobenzyl-related compounds involves various strategies, including condensation reactions, palladium-catalyzed cross-couplings, and Schiff base formations. For instance, 4-bromobenzyl compounds have been synthesized through condensation reactions of 4-bromobenzaldehyde with aromatic aminophenols, leading to Schiff base monomers and their subsequent polyphenol derivatives through oxidative polycondensation reactions in an aqueous alkaline medium (Kaya et al., 2012).

Molecular Structure Analysis

Molecular structure analysis through spectroscopic methods (FT-IR, FT-Raman, NMR, UV-Visible) and density functional theory (DFT) calculations reveals detailed information on bond lengths, angles, vibrational frequencies, and electronic properties. For example, the structure and spectroscopic properties of a related compound, (E)-1-(4-bromobenzylidene)semicarbazide, were extensively studied, providing insights into its molecular geometry and electronic transitions (Raja et al., 2017).

Chemical Reactions and Properties

Bromobenzyl compounds undergo various chemical reactions, including electrophilic substitutions and palladium-catalyzed cascade reactions, leading to the synthesis of polycyclic aromatic hydrocarbons. The electronic and structural properties of these compounds influence their reactivity and chemical behavior (Iwasaki et al., 2015).

Physical Properties Analysis

The physical properties, such as melting points, solubility, and crystal structures, are crucial for understanding the behavior of bromobenzyl compounds. X-ray crystallography and spectroscopic techniques provide comprehensive data on the crystalline structure and phase transitions of these compounds. For instance, the synthesis and liquid crystalline properties of 4-(4-bromopropyloxy)-4'-(4-alkyloxybenzylidene)anilines revealed enantiotropic smectic phases and the influence of bromine atoms on mesomorphic properties (Yeap et al., 2012).

Chemical Properties Analysis

The chemical properties, including reactivity, stability, and electron density distributions, are studied through various analytical techniques, such as NBO analysis and molecular docking studies. These studies provide insights into the hyperconjugative interactions, charge transfer, and biological activity potential of bromobenzyl compounds (Sowrirajan et al., 2022).

Scientific Research Applications

  • Fluorescent Protein Antibodies

    • Field : Biochemistry and Molecular Biology .
    • Application : Fluorescent proteins (FPs) and their derivatives have promoted widespread biological research applications .
    • Method : FPs can be classified into green fluorescent protein (GFP) and its derivatives, red fluorescent protein (RFP) and its derivatives, and near-infrared FPs .
    • Results : The rich fluorescence spectra and photochemical properties of FPs have been utilized in various biological research applications .
  • Amyloid Binding Dye

    • Field : Biochemistry and Neurology .
    • Application : The development of fluorescent probes based on the bimane scaffold for the detection of fibrillar aggregates of the α-synuclein (αS) protein, a hallmark of Parkinson’s disease (PD) .
    • Method : Probes featuring electron-donating groups exhibit rotor effects that are sensitive to polarity and viscosity by “intramolecular charge transfer” (ICT) and twisted intramolecular charge transfer (TICT) mechanisms .
    • Results : One probe shows selective binding to αS fibrils relative to soluble proteins in cell lysates and amyloid fibrils of tau and amyloid-β .
  • Fluorescent Dye Development

    • Field : Biochemistry .
    • Application : The development of a new benzyl-isothiocyanate-activated fluorescent dye based on the fluorescein scaffold .
    • Method : The reactivity and selectivity of phenyl- and benzyl isothiocyanate were compared at different conditions .
    • Results : This molecule was evaluated against fluorescein isothiocyanate, a prevalent labelling agent .
  • Enhanced Triple-Negative Breast Cancer Treatment

    • Field : Oncology .
    • Application : A novel approach by combining Sorafenib, a drug that targets cancer in several ways, with Benzyl isothiocyanate, a compound with potential cancer-fighting properties .
    • Method : The study focuses on the effectiveness of combination therapy, which has recently become a critical strategy in cancer treatment, improving therapeutic outcomes and combating drug resistance and metastasis .
    • Results : The BITC–SOR-loaded nanoparticles were synthesized using an amphiphilic copolymer, which demonstrated a uniform spherical morphology and favorable size distribution .
  • Antimicrobial Activity against Human Infections

    • Field : Microbiology .
    • Application : Isothiocyanates (ITCs) are bioactive products resulting from enzymatic hydrolysis of glucosinolates (GLs), the most abundant secondary metabolites in the botanical order Brassicales .
    • Method : The use of plant-derived products as antimicrobial agents has been investigated in depth .
    • Results : ITCs appear to be effective against the most important human pathogens, including bacteria with resistant phenotypes .
  • Cognitive Function Enhancement

    • Field : Neurology .
    • Application : BITC enhances cognitive function and motor ability in mice .
    • Method : The study was conducted using Intellicage learning tests, Morris water maze, open field test, and step-down-type passive avoidance tests .
    • Results : The results demonstrate that BITC enhances cognitive function and motor ability in mice .
  • Protein Labelling

    • Field : Medicinal Chemistry and Chemical Biology .
    • Application : Protein labelling has a wide variety of applications in medicinal chemistry and chemical biology. In addition to covalent inhibition, specific labelling of biomolecules with fluorescent dyes is important in both target discovery, validation and diagnostics .
    • Method : The research was conducted through the fragment-based development of a new benzyl-isothiocyanate-activated fluorescent dye based on the fluorescein scaffold .
    • Results : The newly developed benzyl-fluorescein isothiocyanate and its optimized labelling protocol stands to be a valuable addition to the tool kit of chemical biology .
  • Fluorescent Proteins

    • Field : Biological Research .
    • Application : Since the discovery of fluorescent proteins (FPs), their rich fluorescence spectra and photochemical properties have promoted widespread biological research applications .
    • Method : The use of nanobodies targeting FPs, making FPs more valuable in biological research .
    • Results : This review will be helpful for further research on nanobodies targeting FPs .

properties

IUPAC Name

1-bromo-4-(isothiocyanatomethyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BrNS/c9-8-3-1-7(2-4-8)5-10-6-11/h1-4H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJLVCPAZYKYXCH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CN=C=S)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BrNS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00174831
Record name 4-Bromobenzylisothiocyanate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Bromobenzylisothiocyanate

CAS RN

2076-56-4
Record name 4-Bromobenzylisothiocyanate
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Record name NSC137468
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4-Bromobenzylisothiocyanate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-bromo-4-(isothiocyanatomethyl)benzene
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Record name 4-BROMOBENZYLISOTHIOCYANATE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4
Citations
D Mravec, J Kalamár, J Hrivňák - Collection of Czechoslovak …, 1970 - cccc.uochb.cas.cz
… 1 The Chromatogram of the Reaction Mixture I 4-Bromobenzylisothiocyanate, /I 4-bromobenzyIthiocyanate. …
Number of citations: 0 cccc.uochb.cas.cz
Ľ Drobnica, M Zemanova, P Nemec, K Antoš… - Applied …, 1967 - Am Soc Microbiol
… With 4-iodobenzylisothiocyanate, the relative effectivity equaled 36.0; with 4-bromobenzylisothiocyanate, 21.9; and with 4-chlorobenzylisothiocyanate, 11.2. It might be further …
Number of citations: 169 journals.asm.org
D Bačíková, P Nemec, L Drobnica, K Antoš… - The Journal of …, 1965 - jstage.jst.go.jp
… Although the solubility of 4-bromobenzylisothiocyanate is relatively low, the activity of … HuLKA : The synthesis of the biologically active compound 4-bromobenzylisothiocyanate. Collect. …
Number of citations: 11 www.jstage.jst.go.jp
M Mačor, L Ebringer - Folia microbiologica, 1987 - Springer
… gracilis only slightly; (b) synthetic compounds and some antibiotics lacking the bleaching effect, eg iodoacetate, phenylmercuric acetate, 4-bromobenzylisothiocyanate, cycloheximide, …
Number of citations: 2 link.springer.com

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